molecular formula C20H18FN3O2 B4514676 [4-(4-Fluorophenyl)piperazin-1-yl](4-hydroxyquinolin-3-yl)methanone

[4-(4-Fluorophenyl)piperazin-1-yl](4-hydroxyquinolin-3-yl)methanone

Cat. No.: B4514676
M. Wt: 351.4 g/mol
InChI Key: ATSQLWNDTFZBMB-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)piperazin-1-ylmethanone is a synthetic quinoline-piperazine hybrid compound characterized by a methanone bridge linking a 4-hydroxyquinoline moiety to a 4-fluorophenyl-substituted piperazine ring. This structural framework is common in medicinal chemistry, particularly in targeting enzymes and receptors such as aldehyde dehydrogenases (ALDHs) and cannabinoid receptors .

Properties

IUPAC Name

3-[4-(4-fluorophenyl)piperazine-1-carbonyl]-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O2/c21-14-5-7-15(8-6-14)23-9-11-24(12-10-23)20(26)17-13-22-18-4-2-1-3-16(18)19(17)25/h1-8,13H,9-12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATSQLWNDTFZBMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CNC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(4-Fluorophenyl)piperazin-1-ylmethanone typically involves the following steps:

Chemical Reactions Analysis

4-(4-Fluorophenyl)piperazin-1-ylmethanone undergoes various chemical reactions, including:

Scientific Research Applications

4-(4-Fluorophenyl)piperazin-1-ylmethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets. The compound binds to certain receptors or enzymes, modulating their activity. For example, it may inhibit the activity of enzymes involved in the biosynthesis of neurotransmitters, thereby affecting neural signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The compound’s structural analogs differ primarily in substituents on the quinoline core, piperazine ring, or methanone-linked groups. Key comparisons include:

Compound Name Substituents (Quinoline/Piperazine) Molecular Weight (g/mol) Key Features Reference
4-(4-Fluorophenyl)piperazin-1-ylmethanone 4-hydroxyquinoline, 4-F-phenyl ~365.38* Hydrogen-bonding (OH), moderate lipophilicity -
(4-Cyclopropanecarbonylpiperazin-1-yl)(4-(4,4-dimethylcyclohexenyl)-6-F-quinolin-3-yl)methanone (80) 6-F-quinoline, cyclopropanecarbonyl ~531.59 Enhanced lipophilicity (cyclopropane), potential ALDH inhibition
(4-Chloro-6-fluoroquinolin-3-yl)(4-cyclopropanecarbonylpiperazin-1-yl)methanone (17) 4-Cl-6-F-quinoline, cyclopropanecarbonyl ~447.88 Halogenation (Cl/F) improves metabolic stability
(4-(7-Chloroquinolin-4-yl)piperazin-1-yl)(4,4-difluorocyclohexyl)methanone (2l) 7-Cl-quinoline, difluorocyclohexyl 393.14 Cyclohexyl group enhances CNS penetration
4-(Bis(4-Fluorophenyl)methyl)piperazin-1-ylmethanone (LDK1229) Bis(4-F-phenyl)methyl, cyclohexyl 439.35 Cannabinoid CB1 inverse agonist (anorectic activity)
(4-tert-butylphenyl)[4-(4-fluorophenyl)piperazin-1-yl]methanone tert-butylphenyl, 4-F-phenyl 340.43 Reduced steric hindrance (tert-butyl) for receptor binding

*Calculated based on molecular formula C₂₀H₁₇FN₃O₂.

Key Observations :

  • Halogenation : Chloro/fluoro substituents (e.g., compounds 17 , 2l ) improve metabolic stability and binding to hydrophobic enzyme pockets .
  • Lipophilicity : Cyclopropanecarbonyl (compound 80 ) and difluorocyclohexyl (compound 2l ) groups increase logP values, enhancing blood-brain barrier penetration .
  • Receptor Specificity: Bis(4-fluorophenyl)methyl groups (e.g., LDK1229) confer selectivity for cannabinoid CB1 receptors over ALDHs .
Physicochemical Properties
  • Melting Points: Analogs with sulfonamide groups (e.g., compounds in ) exhibit higher melting points (132–230°C) due to hydrogen-bonding networks, while non-polar derivatives (e.g., LDK1229) are oils or low-melting solids .
  • Solubility: The 4-hydroxyquinoline group in the target compound improves aqueous solubility compared to halogenated analogs like 17 .

Biological Activity

The compound 4-(4-Fluorophenyl)piperazin-1-ylmethanone is a synthetic organic molecule with significant potential in pharmacology. It belongs to a class of compounds characterized by their diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Structure and Properties

The molecular formula of 4-(4-Fluorophenyl)piperazin-1-ylmethanone is C20H18FN3O2C_{20}H_{18}FN_3O_2, with a molecular weight of 351.4 g/mol. The structure includes a quinoline moiety, which is known for its interaction with various biological targets, and a piperazine ring that enhances its pharmacological profile.

PropertyValue
Molecular FormulaC20H18FN3O2C_{20}H_{18}FN_3O_2
Molecular Weight351.4 g/mol
CAS Number1092056-76-2

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit notable antimicrobial properties. The presence of fluorine substituents in 4-(4-Fluorophenyl)piperazin-1-ylmethanone may enhance its lipophilicity and biological activity, making it effective against various pathogens. Studies have shown that derivatives of this compound can inhibit bacterial growth, suggesting its potential as an antibacterial agent.

Antitumor Properties

The quinoline structure is particularly significant in cancer research due to its ability to interact with enzymes involved in tumor progression. Preliminary studies suggest that 4-(4-Fluorophenyl)piperazin-1-ylmethanone may act as an inhibitor of specific protein kinases, which are crucial in cancer cell signaling pathways. This inhibition could lead to reduced proliferation of cancer cells .

Neurotransmitter Modulation

The piperazine component has been associated with modulation of neurotransmitter systems, particularly serotonin receptors. Compounds similar to 4-(4-Fluorophenyl)piperazin-1-ylmethanone have shown promise in treating mood disorders by influencing serotonin levels in the brain .

The mechanisms through which 4-(4-Fluorophenyl)piperazin-1-ylmethanone exerts its biological effects include:

  • Enzyme Inhibition : Binding affinity studies using techniques such as surface plasmon resonance (SPR) and molecular docking have indicated that this compound can effectively bind to key enzymes involved in various metabolic pathways.
  • Competitive Inhibition : In studies involving tyrosinase (a key enzyme in melanogenesis), derivatives of the compound have demonstrated competitive inhibition, suggesting potential applications in dermatological treatments .

Case Study 1: Antimelanogenic Effects

A study evaluating derivatives of piperazine compounds found that certain analogs exhibited significant antimelanogenic effects on B16F10 cells without cytotoxicity. The most potent compound showed an IC50 value significantly lower than that of standard inhibitors like kojic acid, indicating superior efficacy .

Case Study 2: Antitumor Activity

Another research effort focused on the antitumor properties of quinoline derivatives, highlighting the potential of 4-(4-Fluorophenyl)piperazin-1-ylmethanone as a lead compound for drug development targeting specific cancers. The study emphasized the importance of structural modifications to enhance activity against cancer cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(4-Fluorophenyl)piperazin-1-yl](4-hydroxyquinolin-3-yl)methanone
Reactant of Route 2
Reactant of Route 2
[4-(4-Fluorophenyl)piperazin-1-yl](4-hydroxyquinolin-3-yl)methanone

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